![molecular formula C26H23ClN2O6 B1264193 4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester is a member of biphenyls.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Organic Chemistry
Synthesis of Novel α-Ketoamide Derivatives : El‐Faham et al. (2013) utilized OxymaPure/DIC for the synthesis of a novel series of α-ketoamide derivatives, including 4-(4-Acetyloxyphenyl)benzoic acid derivatives. This method showed superiority in terms of purity and yield compared to other methods (El‐Faham et al., 2013).
Potential Tyrosinase Inhibitors : Ashraf et al. (2016) investigated substituted benzoic acid and cinnamic acid esters, including 2-(4-acetylanilino)-2-oxoethyl cinnamate, as tyrosinase inhibitors. These compounds may aid in treating dermatological disorders and have links to Parkinson's disease (Ashraf et al., 2016).
Lyotropic Behavior of Mesogen-Linked Cellulose Acetates : Wu et al. (2004) synthesized aromatic esters, including 4-(benzoyloxy)benzoic acid, which showed nematic monotropic or thermotropic behavior. These compounds form cholesteric lyotropic phases in certain conditions (Wu et al., 2004).
Synthesis of Bifunctional Poly-Monomer Materials : A study by Wei et al. (2012) involved the esterification of 4-(4-acetylphenyl) benzoic acid and its application in synthesizing novel poly-monomer materials (Wei et al., 2012).
Medical and Biological Research Applications
Antibacterial and Enzyme Inhibition Study : Rasool et al. (2015) studied compounds including 4-methyl/hydroxy benzoic acids for their antibacterial and lipoxygenase enzyme inhibition activities (Rasool et al., 2015).
Synthesis of Substituted 4-Aryl-2-Methylenehydrazino-4-Oxobut-2-Enoic Acids : Pulina et al. (2009) synthesized derivatives of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, demonstrating moderate anti-inflammatory, analgesic, and antimicrobial activity (Pulina et al., 2009).
Pharmacokinetics in Rats : Xu et al. (2020) investigated the pharmacokinetics of benzoic acid derivatives in rats, providing insights into the metabolism and bioavailability of these compounds (Xu et al., 2020).
Propiedades
Nombre del producto |
4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C26H23ClN2O6 |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
[2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] 4-(4-acetyloxyphenyl)benzoate |
InChI |
InChI=1S/C26H23ClN2O6/c1-17(30)35-21-13-11-19(12-14-21)18-7-9-20(10-8-18)26(33)34-16-25(32)29(2)15-24(31)28-23-6-4-3-5-22(23)27/h3-14H,15-16H2,1-2H3,(H,28,31) |
Clave InChI |
WTBGCJYVPQZDJI-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(=O)N(C)CC(=O)NC3=CC=CC=C3Cl |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(=O)N(C)CC(=O)NC3=CC=CC=C3Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



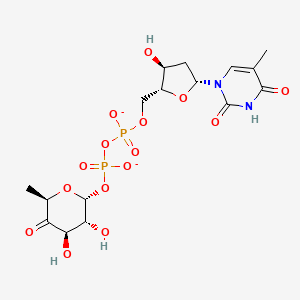
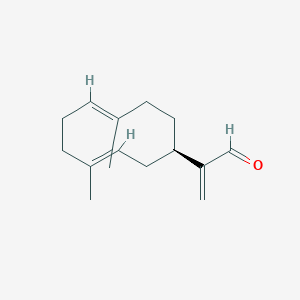

![N-[(2S)-3-(4-benzoylphenyl)-1-oxo-1-(prop-2-ynylamino)propan-2-yl]carbamic acid tert-butyl ester](/img/structure/B1264119.png)

![1-(8-[5]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1264122.png)

![(2S)-2-(benzenesulfonamido)-N-[(1S,2S)-1-hydroxy-3-methyl-1-(3-oxo-2-phenylcyclopropen-1-yl)butan-2-yl]-4-methylpentanamide](/img/structure/B1264125.png)
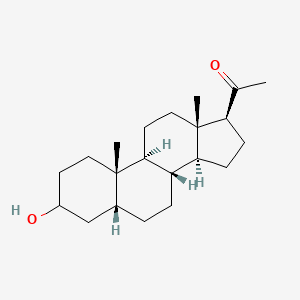

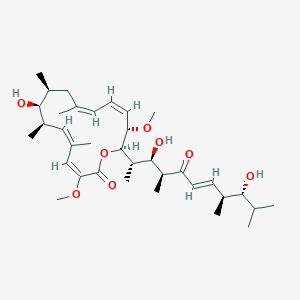

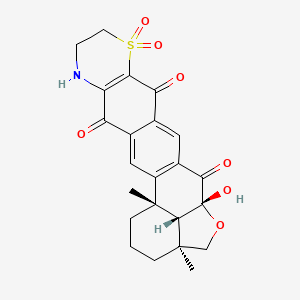
![1-O-(alpha-D-galactopyranosyl)-N-[8-(4-methoxyphenyl)octanoyl]phytosphingosine](/img/structure/B1264133.png)